Cas no 1003-09-4 (2-Bromothiophene)
2-Bromothiophene Chemical and Physical Properties
Names and Identifiers
-
- 2-Bromothiophene
- TIMTEC-BB SBB003931
- 2-THIENYL BROMIDE
- ALPHA-THIENYL BROMIDE
- 2-bromo-thiophen
- Thienyl bromide
- thiophene,2-bromo-
- 2-bromothiophen
- 2-bromanylthiophene
- 2-bromo-thiophene
- 5-bromothiophene
- monobromothiophene
- thien-2-yl bromide
- thiophen-2-yl bromide
- Thiophene,2-bromo
- NSC 4456
- forTipepidine
- 2-Bromothiaphene
- 2-Bromothiophene99%
- DS-1962
- CS-W020109
- UNII-GFF929NUW7
- Bromothiophene
- InChI=1/C4H3BrS/c5-4-2-1-3-6-4/h1-3
- 1003-09-4
- B0941
- EN300-20745
- F0001-0036
- Q17487944
- EINECS 213-699-4
- DTXSID4061389
- NS00022968
- GFF929NUW7
- MFCD00005417
- BIDD:GT0231
- BCP21550
- AC-194
- AKOS000121588
- FT-0611618
- AMY21853
- Thiophene, 2-bromo-
- 5-bromo-thiophene
- NSC-4456
- FT-0611619
- Q-200247
- 2-Bromothiophene, 98%
- 60326-18-3
- PS-5772
- Thiophene, bromo-
- D77872
- NSC4456
- 2-bromo thiophene
- FT-0689817
- SCHEMBL22395
- A800095
- 2-Bromothiophene,99%
- DB-020745
-
- MDL: MFCD00005417
- Inchi: 1S/C4H3BrS/c5-4-2-1-3-6-4/h1-3H
- InChI Key: TUCRZHGAIRVWTI-UHFFFAOYSA-N
- SMILES: BrC1=CC=CS1
- BRN: 104663
Computed Properties
- Exact Mass: 161.91400
- Monoisotopic Mass: 161.913883
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 6
- Rotatable Bond Count: 0
- Complexity: 46.8
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: nothing
- Topological Polar Surface Area: 28.2
Experimental Properties
- Color/Form: Fluids. Sensitive to light.
- Density: 1.684 g/mL at 25 °C(lit.)
- Melting Point: -10 ºC
- Boiling Point: 154°C(lit.)
- Flash Point: Fahrenheit: 125.6 ° f
Celsius: 52 ° c - Refractive Index: n20/D 1.586(lit.)
- Water Partition Coefficient: Insoluble
- PSA: 28.24000
- LogP: 2.51060
- Sensitiveness: Light Sensitive
- FEMA: 3266
- Solubility: Soluble in acetone and ether, insoluble in water.
2-Bromothiophene Security Information
-
Symbol:
- Prompt:dangerous
- Signal Word:Danger
- Hazard Statement: H226,H300,H318
- Warning Statement: P264,P280,P301+P310,P305+P351+P338
- Hazardous Material transportation number:UN 2929 6.1/PG 2
- WGK Germany:3
- Hazard Category Code: 10-25-41
- Safety Instruction: S26-S36/37/39-S45-S61-S16
- FLUKA BRAND F CODES:8
-
Hazardous Material Identification:
- Packing Group:II
- Hazard Level:6.1
- Risk Phrases:R10; R22; R23/24; R36/37/38; R51/53
- Packing Group:II
- Safety Term:6.1
- HazardClass:6.1 (3)
- PackingGroup:II
- TSCA:T
- Storage Condition:2-8°C
2-Bromothiophene Customs Data
- HS CODE:2942000000
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-Bromothiophene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B0941-250g |
2-Bromothiophene |
1003-09-4 | 98.0%(GC) | 250g |
¥695.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B0941-25g |
2-Bromothiophene |
1003-09-4 | 98.0%(GC) | 25g |
¥160.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B084A-100g |
2-Bromothiophene |
1003-09-4 | 98% | 100g |
¥53.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B084A-25g |
2-Bromothiophene |
1003-09-4 | 98% | 25g |
¥32.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B084A-500g |
2-Bromothiophene |
1003-09-4 | 98% | 500g |
¥175.0 | 2022-05-30 | |
| Fluorochem | 001055-50g |
2-Bromothiophene |
1003-09-4 | 98% | 50g |
£13.00 | 2022-03-29 | |
| Fluorochem | 001055-100g |
2-Bromothiophene |
1003-09-4 | 98% | 100g |
£20.00 | 2022-03-29 | |
| Fluorochem | 001055-250g |
2-Bromothiophene |
1003-09-4 | 98% | 250g |
£45.00 | 2022-03-29 | |
| Fluorochem | 001055-1kg |
2-Bromothiophene |
1003-09-4 | 98% | 1kg |
£147.00 | 2022-03-29 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R004903-25g |
2-Bromothiophene |
1003-09-4 | 98% | 25g |
¥28 | 2023-09-11 |
2-Bromothiophene Suppliers
2-Bromothiophene Related Literature
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Martin Pomerantz,Yang Cheng,Ramesh K. Kasim,Ronald L. Elsenbaumer J. Mater. Chem. 1999 9 2155
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Arumugam Balasubramanian,Ting-Chia Ku,Hong-Pin Shih,Alishetty Suman,Huang-Jyun Lin,Ting-Wen Shih,Chien-Chung Han Polym. Chem. 2014 5 5928
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3. Reductive coupling of halogenothiophenes and halogenothiazoles catalysed by PdII in a basic alcohol mediumYang Xie,Geok Kheng Tan,Yaw Kai Yan,Jagadese J. Vittal,Siu Choon Ng,T. S. Andy Hor J. Chem. Soc. Dalton Trans. 1999 773
-
Guillaume Clavé,Franck Pelissier,Stéphane Campidelli,Claude Grison Green Chem. 2017 19 4093
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Christina A. Braun,Nicole Martinek,Yuqiao Zhou,Michael J. Ferguson,Eric Rivard Dalton Trans. 2019 48 10210
Additional information on 2-Bromothiophene
Professional Introduction to 2-Bromothiophene (CAS No. 1003-09-4)
2-Bromothiophene, with the chemical formula C4H3BrS, is a significant heterocyclic compound widely utilized in the field of organic synthesis and pharmaceutical development. Its molecular structure, featuring a thiophene ring substituted with a bromine atom at the 2-position, makes it a versatile intermediate in the synthesis of various bioactive molecules.
The compound is characterized by its unique reactivity, which stems from the presence of both the electron-deficient thiophene ring and the electrophilic bromine atom. This dual functionality allows 2-Bromothiophene to participate in a wide range of chemical transformations, including cross-coupling reactions, nucleophilic substitutions, and metal-catalyzed coupling reactions. These properties have made it an indispensable building block in the construction of complex molecular architectures.
In recent years, 2-Bromothiophene has garnered considerable attention in the pharmaceutical industry due to its role as a precursor in the synthesis of various therapeutic agents. For instance, it has been employed in the development of antiviral and anticancer drugs. The bromine substituent facilitates the introduction of other functional groups, enabling the creation of pharmacophores with specific biological activities.
One of the most notable applications of 2-Bromothiophene is in the synthesis of thiophene-based materials. These materials are widely used in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The ability to functionalize the thiophene ring with various substituents allows for fine-tuning of electronic properties, making these materials highly suitable for optoelectronic applications.
The compound's reactivity also makes it a valuable tool in synthetic chemistry for constructing more complex molecules. For example, it can be used to introduce thiophene moieties into larger scaffolds through palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Heck couplings. These reactions are pivotal in the formation of biaryl structures, which are prevalent in many biologically active compounds.
Recent advancements in green chemistry have also highlighted the importance of 2-Bromothiophene as a sustainable intermediate. Researchers have been exploring catalytic systems that minimize waste and improve yields, aligning with the growing emphasis on environmentally friendly synthetic methodologies. Such innovations not only enhance efficiency but also contribute to reducing the ecological footprint of chemical manufacturing processes.
The role of 2-Bromothiophene in drug discovery continues to expand with each passing year. Its incorporation into drug candidates has led to several promising candidates entering clinical trials for various diseases. The compound's ability to serve as a scaffold for diverse pharmacological activities underscores its importance in medicinal chemistry.
The synthesis of derivatives of 2-Bromothiophene, such as substituted thiophenes and their metal complexes, has also been extensively studied. These derivatives exhibit unique properties that make them useful in catalysis and material science. For example, certain metal complexes derived from bromothiophenes have shown remarkable catalytic activity in oxidation reactions, further demonstrating the compound's versatility.
In conclusion, 2-Bromothiophene (CAS No. 1003-09-4) is a multifaceted compound with broad applications across multiple scientific disciplines. Its unique structural and chemical properties make it an invaluable intermediate in organic synthesis, pharmaceutical development, and material science. As research continues to uncover new applications and synthetic strategies, the significance of this compound is likely to grow even further.
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